molecular formula C20H27N5O2 B4249545 5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile

5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile

Cat. No.: B4249545
M. Wt: 369.5 g/mol
InChI Key: DZGZXLQAQGVTMR-UHFFFAOYSA-N
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Description

5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the furoyl and diazepine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a valuable scaffold for drug design and medicinal chemistry.

    Biology: Its potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: It can be used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a][1,4]diazepine core is known to interact with the central nervous system, potentially modulating neurotransmitter activity . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile is unique due to its specific structural features, such as the furoyl and pyrazolo[1,5-a][1,4]diazepine moieties, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

5-[4-(diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-4-18-15(13-23(5-2)6-3)10-19(27-18)20(26)24-8-7-9-25-17(14-24)11-16(12-21)22-25/h10-11H,4-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZXLQAQGVTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)N2CCCN3C(=CC(=N3)C#N)C2)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Reactant of Route 3
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Reactant of Route 4
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Reactant of Route 5
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile

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